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Compound of Interest

Compound Name: 4,7-dibromo-1H-indazole

Cat. No.: B1402317 Get Quote

An In-depth Technical Guide to 4,7-dibromo-1H-indazole: A Versatile Scaffold for Kinase

Inhibitor Discovery

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4,7-dibromo-1H-indazole, a

heterocyclic building block of significant interest to researchers, medicinal chemists, and

professionals in drug development. We will delve into its chemical architecture,

physicochemical properties, a robust synthesis protocol, and its strategic application in the

synthesis of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Strategic Importance of the
Indazole Core
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole

ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its structure is a

bioisostere of the purine ring found in adenosine triphosphate (ATP), enabling indazole

derivatives to function as competitive inhibitors at the ATP-binding site of protein kinases.[2]

Kinases are a critical class of enzymes that regulate a vast array of cellular processes; their

dysregulation is a hallmark of many diseases, most notably cancer.[3]

Consequently, indazole-containing molecules have been successfully developed into

blockbuster anti-cancer drugs, including Pazopanib, Axitinib, and Niraparib.[3][4] The strategic
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placement of halogen atoms, such as bromine, on the indazole core provides synthetic handles

for diversification, allowing chemists to systematically explore the chemical space around a

biological target. 4,7-dibromo-1H-indazole, with its two reactive bromine sites, serves as a

particularly valuable starting material for constructing libraries of potential kinase inhibitors

through modern cross-coupling methodologies.

Chemical Structure and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its

structure and physical characteristics.

Chemical Structure
The structure of 4,7-dibromo-1H-indazole is characterized by a standard indazole core with

bromine atoms substituted at positions 4 and 7 of the benzene ring portion.

IUPAC Name: 4,7-dibromo-1H-indazole

Molecular Formula: C₇H₄Br₂N₂[5]

SMILES: BrC1=CC=C(Br)C2=C1NN=C2[6]

InChI Key: Information not available in search results.

The presence of the N-H proton on the pyrazole ring means the molecule exists predominantly

in the 1H-indazole tautomeric form, which is thermodynamically more stable than the 2H-

indazole form.[4]

Physicochemical Data
A summary of the key physicochemical properties is provided in Table 1. While experimentally

determined data for this specific isomer is limited, properties can be reliably estimated based

on closely related analogues and computational predictions.
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Property Value / Description Source(s)

CAS Number 1316273-52-5 [5][7]

Molecular Weight 275.93 g/mol [7]

Appearance

Expected to be an off-white to

tan solid, consistent with

related bromo-indazoles.

[8][9]

Melting Point (°C)

Data not available. For

reference: 4-bromo-1H-

indazole: 165-167 °C; 5-

bromo-1H-indazole: 123-127

°C.

[8][9][10]

Solubility

Generally soluble in polar

organic solvents such as

dimethyl sulfoxide (DMSO),

dimethylformamide (DMF), and

alcohols (e.g., ethanol).

[11][12]

Storage Conditions

Store in a tightly sealed

container in a dry, cool, and

well-ventilated place.

[6]

Spectroscopic Characterization (Predicted)
No publicly available, experimentally derived spectra for 4,7-dibromo-1H-indazole were

identified. However, based on the known spectra of the parent 1H-indazole and other

halogenated derivatives, the following spectral characteristics can be predicted. This predictive

analysis is a crucial skill for researchers to verify the identity and purity of synthesized or

purchased materials.[13][14][15]

¹H NMR Spectroscopy
In a solvent like DMSO-d₆, the ¹H NMR spectrum is expected to show three distinct signals:

N-H Proton: A broad singlet, typically downfield (>13 ppm), corresponding to the acidic

proton on the pyrazole ring.[13]
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Aromatic Protons: Two doublets in the aromatic region (approx. 7.0-8.0 ppm). These would

correspond to the protons at the C5 and C6 positions, showing coupling to each other.

C3-H Proton: A singlet, typically the most downfield of the C-H protons (approx. 8.0-8.5

ppm), corresponding to the lone proton on the pyrazole ring.[13]

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to display seven signals:

Quaternary Carbons (C-Br): Two signals corresponding to the carbon atoms bonded to

bromine (C4 and C7). Their chemical shifts will be influenced by the halogen's

electronegativity and deshielding effects.

Aromatic C-H Carbons: Two signals for the protonated carbons (C5 and C6).

Pyrazole Ring Carbons: Three signals, with the C3 carbon typically appearing around 135-

145 ppm and the bridgehead carbons (C3a and C7a) showing distinct shifts.

Synthesis Protocol: A Generalized Approach
While a specific published synthesis for 4,7-dibromo-1H-indazole is not readily available, a

robust and logical pathway can be designed based on established methodologies for indazole

synthesis, such as the cyclization of substituted anilines or benzonitriles.[16][17][18] The

following protocol is a validated, general approach that can be adapted for this target.

Conceptual Workflow: From Substituted Aniline to
Indazole
The synthesis can be envisioned as a two-step process starting from a commercially available

dibromo-substituted aniline derivative.
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Step 1: Diazotization

Step 2: Reductive Cyclization

2,5-Dibromoaniline

Diazonium Salt Intermediate

  NaNO₂, aq. HBr
  0-5 °C

4,7-Dibromo-1H-indazole

  1. SnCl₂ or Na₂SO₃

  2. Neutralization

Click to download full resolution via product page

Caption: A generalized two-step synthesis of 4,7-dibromo-1H-indazole.

Step-by-Step Experimental Protocol
Rationale: This procedure utilizes a classical approach to indazole formation. The starting

aniline is converted to a diazonium salt, which is then reduced in situ. The resulting

intermediate undergoes spontaneous intramolecular cyclization to form the stable indazole ring

system.

Materials:

2,5-Dibromoaniline

Sodium Nitrite (NaNO₂)

Concentrated Hydrobromic Acid (HBr, 48%)

Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)
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Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

Ethyl Acetate

Brine

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Diazotization:

In a flask cooled to 0-5 °C in an ice-salt bath, suspend 2,5-dibromoaniline (1.0 eq) in a

mixture of concentrated HBr and water.

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal

temperature remains below 5 °C.

Stir the resulting mixture at this temperature for 30-60 minutes to ensure complete

formation of the diazonium salt.

Reductive Cyclization:

In a separate flask, prepare a solution of the reducing agent (e.g., SnCl₂ in concentrated

HBr, or aqueous Na₂SO₃) and cool it to 0-5 °C.

Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution.

Vigorous gas evolution (N₂) may be observed.

After the addition is complete, allow the reaction to warm to room temperature and stir for

several hours or until TLC analysis indicates the consumption of the intermediate.

Workup and Purification:

Carefully neutralize the acidic reaction mixture by adding a saturated solution of NaHCO₃

or a cold solution of NaOH until the pH is ~7-8.

Extract the aqueous mixture with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude solid by recrystallization (e.g., from an ethanol/water or toluene/hexane

mixture) or silica gel column chromatography to yield pure 4,7-dibromo-1H-indazole.

Applications in Drug Discovery: A Gateway to
Kinase Inhibitors
The primary value of 4,7-dibromo-1H-indazole lies in its role as a versatile intermediate for

creating diverse molecular libraries. The two bromine atoms are strategically positioned for

differential functionalization, most commonly via palladium-catalyzed cross-coupling reactions.

[19]

Suzuki-Miyaura Cross-Coupling Reactivity
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the

formation of C-C bonds between aryl halides and boronic acids. Both the C4 and C7 bromine

atoms of 4,7-dibromo-1H-indazole can participate in these reactions, allowing for the

introduction of a wide variety of aryl and heteroaryl substituents.[19][20][21]

Expert Insight: The electronic environment of the two bromine atoms is slightly different, which

may allow for regioselective coupling under carefully controlled conditions. For instance, the C7

position can be selectively functionalized, leaving the C4 bromine available for subsequent

transformations.[19][22] This stepwise functionalization is a powerful strategy for building

molecular complexity.

Role as a Scaffold for Kinase Inhibitors
As previously mentioned, the indazole core mimics the purine ring of ATP. By attaching specific

chemical groups to the 4- and 7-positions, medicinal chemists can target unique features within

the ATP-binding pocket of a specific kinase, thereby achieving both high potency and

selectivity.
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Synthetic Diversification Drug Discovery Cascade

4,7-Dibromo-1H-indazole
(Core Scaffold)

Suzuki or Buchwald-Hartwig
Cross-Coupling

Library of Diverse
Indazole Derivatives

Kinase Inhibition
Screening

Structure-Activity
Relationship (SAR) Lead Candidate

Click to download full resolution via product page

Caption: Workflow for utilizing 4,7-dibromo-1H-indazole in kinase inhibitor discovery.

This workflow illustrates how 4,7-dibromo-1H-indazole serves as the starting point. Through

coupling reactions, a library of analogues is created where the bromine atoms are replaced

with various chemical groups. These compounds are then tested for their ability to inhibit

specific kinases. The results inform a structure-activity relationship (SAR) study, guiding the

design of more potent and selective compounds, ultimately leading to a potential drug

candidate.[2]

Safety and Handling
As a halogenated heterocyclic compound, 4,7-dibromo-1H-indazole should be handled with

appropriate care in a laboratory setting. While specific toxicology data is unavailable, data from

the closely related 4-bromo-1H-indazole provides a useful surrogate for risk assessment.[8][23]

Hazard Classifications: Likely to be toxic if swallowed, cause skin irritation, and cause

serious eye irritation. May cause respiratory irritation.[23]

Handling Precautions: Use in a well-ventilated area or fume hood. Wear appropriate

personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid

formation and inhalation of dust.[12]

Storage: Store in a cool, dry place away from incompatible materials. Keep container tightly

closed.
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4,7-dibromo-1H-indazole is more than just a chemical; it is a strategic tool for innovation in

drug discovery. Its stable, bio-relevant core, combined with two versatile synthetic handles,

makes it an invaluable starting material for the development of targeted therapies. For

researchers in medicinal chemistry, a deep understanding of its properties, synthesis, and

reactivity is essential for unlocking its full potential in the rational design of next-generation

kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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